molecular formula C17H21N3O3S2 B2383041 4-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1428347-75-4

4-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2383041
CAS No.: 1428347-75-4
M. Wt: 379.49
InChI Key: CZADBJYYZBPQRA-UHFFFAOYSA-N
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Description

“4-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C17H21N3O4S2 . It’s a derivative of piperidone, which are of particular interest due to their unique biochemical properties .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 395.5 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7. It also has a rotatable bond count of 6 .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

The exploration of N,S-containing heterocyclic compounds through methodologies like the Mannich reaction represents a significant area of research. These processes are crucial for developing novel heterocyclic compounds, which have wide applications in pharmaceuticals and materials science. For instance, the aminomethylation of piperidinium derivatives to form tetraazatricyclo compounds illustrates the synthetic versatility in creating complex structures, potentially including compounds similar to "4-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide" (Dotsenko, Krivokolysko, & Litvinov, 2012).

Pharmacological Characterization

Research into the pharmacological characterization of similar compounds, such as κ-opioid receptor antagonists, underscores the potential therapeutic applications of structurally complex molecules. These studies could inform the pharmacodynamics, selectivity, and potential therapeutic uses of compounds like "this compound," particularly in the context of depression and addiction disorders (Grimwood et al., 2011).

Anti-Angiogenic and DNA Cleavage Studies

The synthesis and characterization of novel derivatives for investigating anti-angiogenic properties and DNA cleavage abilities provide insight into the cancer therapeutic potential of new compounds. Studies like these highlight the importance of structural modifications to enhance biological activity and could be relevant to the research applications of "this compound" (Kambappa et al., 2017).

Molecular Interaction Studies

Investigations into the molecular interactions of antagonists with cannabinoid receptors, using computational and experimental techniques, shed light on the binding affinities and mechanisms of action. This research is crucial for drug development, particularly for understanding how structural features influence receptor binding and activity. Such studies could be applied to "this compound" to predict its biological interactions and therapeutic potential (Shim et al., 2002).

Properties

IUPAC Name

4-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-13-9-16(24-12-13)17(21)19-10-14-4-7-20(8-5-14)25(22,23)15-3-2-6-18-11-15/h2-3,6,9,11-12,14H,4-5,7-8,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZADBJYYZBPQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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